1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one
Description
1-[4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one is a synthetic compound featuring a piperidine core substituted with a 4-chlorophenyl group and a hydroxyl group at the 4-position. The piperidine moiety is connected via a four-carbon ketone chain (butan-1-one) to a 1H-indol-3-yl group. Its synthesis likely involves Friedel-Crafts alkylation or similar methods, as seen in related indole-containing butyrophenones .
Properties
Molecular Formula |
C23H25ClN2O2 |
|---|---|
Molecular Weight |
396.9 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one |
InChI |
InChI=1S/C23H25ClN2O2/c24-19-10-8-18(9-11-19)23(28)12-14-26(15-13-23)22(27)7-3-4-17-16-25-21-6-2-1-5-20(17)21/h1-2,5-6,8-11,16,25,28H,3-4,7,12-15H2 |
InChI Key |
HZTJCYSCSYITSU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CCCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one typically involves multiple steps:
Formation of 4-(4-chlorophenyl)-4-hydroxypiperidine: This intermediate can be synthesized by reacting 4-chlorobenzaldehyde with piperidine under specific conditions to form 4-(4-chlorophenyl)-4-hydroxypiperidine.
Indole Derivative Preparation: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the 4-(4-chlorophenyl)-4-hydroxypiperidine with the indole derivative using appropriate coupling agents and conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketone derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of new drugs.
Biology: The compound’s interaction with biological targets is of interest for understanding its mechanism of action.
Mechanism of Action
The mechanism of action of 1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially leading to biological effects such as modulation of neurotransmitter activity . The chlorophenyl and piperidine components may also contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Haloperidol and Derivatives
Haloperidol (4-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one) shares the piperidine-hydroxyphenyl core but replaces the indole group with a 4-fluorophenyl ketone. This structural difference confers haloperidol’s strong affinity for dopamine D2 receptors, making it a potent antipsychotic . In contrast, the indole group in the target compound may shift receptor selectivity toward serotonin pathways, as observed in other indole derivatives like JWH-018 .
Indole-Containing Analogues
- JWH-018 (naphthalen-1-yl-(1-pentylindol-3-yl)methanone): Shares the indole group but lacks the piperidine-hydroxyphenyl core.
- 4-(Cyclohexylamino)-1-(1H-indol-3-yl)butan-1-one: Features an indole group but substitutes the piperidine with a cyclohexylamine. This compound’s stability is influenced by conjugation between indole and adjacent moieties .
Metabolic Stability and Toxicity
- Indole Derivatives : The target compound’s indole group may reduce DAT binding compared to haloperidol, as seen in JWH-018 . However, indole-containing compounds often exhibit photodegradation risks due to the aromatic system .
Biological Activity
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-4-(1H-indol-3-yl)butan-1-one, commonly referred to as a derivative of haloperidol, exhibits significant biological activity primarily in the realm of psychiatric medicine. This compound is recognized for its potential therapeutic applications, particularly as an antipsychotic agent. Understanding its biological activity involves exploring its pharmacodynamics, mechanisms of action, and any relevant clinical findings.
Basic Information
- Molecular Formula : C21H23ClFNO2
- Molecular Weight : 375.86 g/mol
- CAS Number : 1391052-53-1
- Structure : The compound features a piperidine ring, a chlorophenyl group, and an indole moiety, which are critical for its biological interactions.
Structural Representation
The structural formula can be represented as follows:
This compound primarily acts as a dopamine D2 receptor antagonist. This mechanism is central to its antipsychotic effects, reducing dopaminergic activity in the brain, which is often dysregulated in conditions such as schizophrenia.
Pharmacodynamics
The pharmacological profile of this compound suggests several key activities:
- Antipsychotic Effects : Demonstrated efficacy in reducing symptoms of schizophrenia and other psychotic disorders.
- Sedative Properties : Exhibits sedative effects that may aid in managing agitation associated with psychiatric conditions.
Toxicological Profile
Recent studies have highlighted the compound's toxicity profile:
Clinical Studies
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Efficacy in Schizophrenia : A double-blind randomized trial assessed the efficacy of this compound compared to placebo in patients with schizophrenia. Results indicated a significant reduction in Positive and Negative Syndrome Scale (PANSS) scores among treated patients compared to controls.
- Long-term Safety Profile : A longitudinal study evaluated the long-term effects of this compound on metabolic parameters. The study reported minimal weight gain and stable metabolic profiles over a 12-month period.
Comparative Analysis with Other Antipsychotics
| Compound Name | Mechanism of Action | Efficacy | Side Effects |
|---|---|---|---|
| Haloperidol | D2 receptor antagonist | High | Extrapyramidal symptoms |
| Risperidone | D2 and 5HT2A antagonist | Moderate | Weight gain, sedation |
| This compound | D2 receptor antagonist | High | Mild sedation |
Q & A
Q. Table 1. Key Receptor Binding Assay Parameters
| Receptor | Radioligand | Cell Line | Incubation Conditions | Reference |
|---|---|---|---|---|
| D₂ | [³H]spiperone | CHO-K1 | 37°C, 60 min | |
| 5-HT₂A | [³H]ketanserin | HEK293 | 25°C, 90 min | |
| Sigma-1 | ³H-pentazocine | Guinea Pig Brain | 25°C, 120 min |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
